N'-(2-cyanophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S/c1-14-19(11-12-25-21(30)22(31)26-18-6-4-3-5-16(18)13-24)33-23-27-20(28-29(14)23)15-7-9-17(32-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFOVHBQBUQURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-cyanophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions One common approach is to start with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N'-(2-cyanophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or lower oxidation states.
Scientific Research Applications
N'-(2-cyanophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure may make it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2-cyanophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazolo-Thiazole Derivatives
N-(3-Chloro-4-Methylphenyl) Analog ()
- Core : Identical triazolo-thiazole backbone.
- Substituents: 3-Chloro-4-methylphenyl group replaces 2-cyanophenyl. Retains 4-methoxyphenyl and 6-methyl groups.
- Impact: Chlorine (electron-withdrawing) and methyl (electron-donating) groups alter electronic properties compared to the cyano group. Increased steric hindrance and lipophilicity due to the methyl substituent .
Compound 6 ()
- Core : Thiadiazolo-triazole system (distinct from triazolo-thiazole).
- Substituents : Benzamide and isoxazole groups.
- Key Data :
- Molecular weight: 348.39 g/mol.
- IR: C=O stretch at 1606 cm⁻¹.
- NMR: Aromatic protons at δ 7.36–8.13 ppm.
- Synthesis: Reaction of enaminone with hydroxylamine hydrochloride (70% yield) .
Functional Group Comparisons
Key Observations:
- Ethanediamide vs. Sulfonamide : The target’s ethanediamide linkage may exhibit stronger hydrogen-bonding capacity than sulfonamides in pesticidal compounds (e.g., metosulam) .
Biological Activity
N'-(2-cyanophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Cyanophenyl group : Imparts unique electronic properties.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Triazole and thiazole rings : Known for diverse pharmacological activities.
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival, potentially leading to anticancer effects.
- Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways associated with various diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- IC50 Values : Some thiazole derivatives have shown IC50 values in the low micromolar range against cancer cell lines, suggesting strong cytotoxic potential .
Antimicrobial Properties
Compounds containing thiazole and triazole moieties are often evaluated for antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial action .
Other Pharmacological Activities
The compound may also exhibit:
- Anti-inflammatory : Similar compounds have been reported to inhibit COX enzymes, reducing inflammation .
- Anticonvulsant and Analgesic Effects : Certain derivatives have shown promise in alleviating pain and seizure activity through modulation of neurotransmitter systems .
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Thiazole + Methoxy | 1.61 | Anticancer |
| Compound B | Triazole + Hydroxy | 2.00 | Antimicrobial |
| Compound C | Thiazole + Dimethyl | 0.98 | Anticancer |
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-thiazole core followed by sequential functionalization. Key steps include:
- Cyclocondensation of thiourea derivatives with α-halo ketones to form the [1,2,4]triazolo[3,2-b][1,3]thiazole ring under controlled temperature (80–100°C) and inert atmosphere .
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the ethanediamide and cyanophenyl groups .
Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR to confirm structural integrity. Impurity profiling requires LC-MS to detect side products from incomplete coupling or oxidation .
Advanced: How can researchers address challenges in stereochemical control during multi-step synthesis?
Stereochemical inconsistencies often arise during cyclization or coupling steps. To mitigate:
- X-ray crystallography or NOESY NMR can resolve ambiguities in regiochemistry of the triazolo-thiazole core .
- Chiral HPLC or circular dichroism (CD) is recommended for enantiomeric excess analysis if asymmetric centers are introduced .
- Computational tools (e.g., DFT calculations) predict preferred conformers, guiding solvent selection (e.g., DMF for polar transition states) to improve stereoselectivity .
Basic: What methodologies are used to assess the compound’s biological activity in vitro?
- Enzyme inhibition assays : Dose-response curves (IC50) against kinases or proteases, using fluorogenic substrates (e.g., AMC-labeled peptides) .
- Cellular assays : MTT/XTT for cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for protein targets (KD values) .
Advanced: How should conflicting activity data between enzyme assays and cellular models be resolved?
Discrepancies may arise from poor cellular permeability or off-target effects. Strategies include:
- Permeability assessment : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion .
- Metabolite profiling : LC-MS/MS to identify intracellular degradation products .
- Orthogonal assays : CRISPR knockdown of the target protein to confirm on-mechanism activity .
Basic: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-NH2) substituents to modulate electronic effects .
- Side-chain variations : Substitute the ethyl linker with propyl or PEG spacers to alter steric bulk and solubility .
- Bioisosteres : Replace the cyanophenyl group with tetrazole or trifluoromethylpyridine to enhance metabolic stability .
Advanced: What computational tools are recommended for predicting SAR and off-target interactions?
- Molecular docking (AutoDock Vina, Glide) to screen against target protein libraries (e.g., PDB) .
- Machine learning : Train QSAR models using public bioactivity datasets (e.g., ChEMBL) .
- ADMET prediction : SwissADME or ADMETLab 2.0 to prioritize derivatives with favorable pharmacokinetics .
Basic: What analytical techniques are critical for characterizing degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and oxidative (H2O2) conditions .
- UPLC-QTOF-MS : Identify degradation products via accurate mass and MS/MS fragmentation .
- NMR stability tracking : Monitor proton shifts in D2O/PBS to detect hydrolysis of the ethanediamide bond .
Advanced: How can researchers elucidate the compound’s mechanism of action when target proteins are unknown?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound .
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify synthetic lethal partners .
- Cryo-EM : Resolve compound-protein complexes if crystallization fails .
Basic: What in vitro models are suitable for preliminary toxicity profiling?
- Hepatotoxicity : Primary hepatocytes or HepG2 cells + CYP450 induction (e.g., rifampicin) .
- hERG inhibition : Patch-clamp assays or FLIPR Tetra for potassium channel blocking risk .
- Genotoxicity : Ames test (TA98 strain) ± metabolic activation (S9 fraction) .
Advanced: How can process parameters be optimized for scale-up synthesis while maintaining yield?
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- PAT (Process Analytical Technology) : In-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
